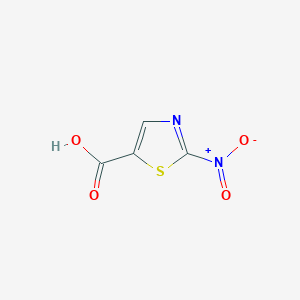
Ethyl 5-(hydroxymethyl)nicotinate
Overview
Description
Ethyl 5-(hydroxymethyl)nicotinate is a chemical compound with the molecular formula C9H11NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Ethyl 5-(hydroxymethyl)nicotinate is 181.19 . The molecular formula is C9H11NO3 .Physical And Chemical Properties Analysis
Ethyl 5-(hydroxymethyl)nicotinate has a molecular weight of 181.19 . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 5-(hydroxymethyl)nicotinate is used in the synthesis of novel compounds, like ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. The structure of these synthesized compounds is meticulously analyzed using X-ray diffraction (XRD), GC–MS analysis, NMR spectroscopy, and elemental analysis, providing insights into their chemical properties and potential applications (Zhou et al., 2008).
Pharmacological Research
- In pharmacological research, derivatives of ethyl nicotinates, including Ethyl 5-(hydroxymethyl)nicotinate, have been explored as antagonists of the P2Y12 receptor. This receptor is crucial in antiplatelet therapies. The research involves structural activity relationship investigations and pharmacokinetics, enhancing the understanding of their metabolic stability and efficacy (Bach et al., 2013).
Chemical and Biochemical Interactions
- The interaction of ethyl nicotinate (and its derivatives) with biological molecules like human serum albumin has been studied. These studies provide valuable data on how these compounds bind to and potentially get hydrolyzed by biological proteins, offering insights into their biological activity and metabolism (Steiner, Mayer, & Testa, 1992).
Photoreactivity and Photodegradation Studies
- Research on the photoreactivity of nicotinic acid derivatives, including Ethyl 5-(hydroxymethyl)nicotinate, reveals their behavior under different conditions like solvent type and acidity. This knowledge is crucial for understanding their stability and decomposition under various environmental conditions, which is important for their storage and use in pharmaceutical formulations (Takeuchi et al., 1974).
Agricultural and Ecological Applications
- Ethyl nicotinate has been identified as a potent attractant for certain insect species. This discovery leads to potential applications in agriculture, particularly in pest control and ecological studies to understand insect behavior and ecology (Penman et al., 1982).
Drug Synthesis and Methodology
- Ethyl nicotinate is used as a starting material in the synthesis of drugs like Nicorandil, a vasodilator. Such studies are critical for developing cost-effective and efficient methods to synthesize therapeutic agents using locally available materials (Ungureanu & Danila, 2001).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLGRHMHNMGGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712290 | |
| Record name | Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59936-06-0 | |
| Record name | Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Acetoxy-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B3054301.png)

![1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole](/img/structure/B3054303.png)



